4-Bromoisoquinolin-3-ol
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Overview
Description
4-Bromoisoquinolin-3-ol is a chemical compound with the molecular formula C₉H₆BrNO It is a derivative of isoquinoline, featuring a bromine atom at the fourth position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-3-ol typically involves the cyclization of 2-alkynyl benzyl azides. This reaction is catalyzed by palladium and can be carried out under different conditions to selectively produce either 4-bromoisoquinoline or this compound. For instance, the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile facilitates the formation of 4-bromoisoquinoline .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed reactions is a common approach in the synthesis of similar compounds, suggesting that scalable methods could involve similar catalytic processes.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cyclization and substitution reactions.
Copper(II) Bromide and Lithium Bromide: Commonly used in the synthesis of 4-bromoisoquinoline derivatives.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Substituted Isoquinolines: Resulting from nucleophilic substitution.
Isoquinolinones: Formed through oxidation of the hydroxyl group.
Scientific Research Applications
4-Bromoisoquinolin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Bromoisoquinolin-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the hydroxyl group at the third position.
4-Methylisoquinolin-3-ol: Features a methyl group instead of a bromine atom.
6-Bromo-3-hydroxyisoquinoline: Has the bromine atom at the sixth position.
Uniqueness: 4-Bromoisoquinolin-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
4-bromo-2H-isoquinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWHUZLFZOBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C(=C2C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611586 |
Source
|
Record name | 4-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36963-50-5 |
Source
|
Record name | 4-Bromo-3(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36963-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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